4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE
Description
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl) 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClO3/c1-12-10-13(21)6-8-17(12)23-11-19(22)24-18-9-7-16(20)14-4-2-3-5-15(14)18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOVICOHAVLBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE typically involves a multi-step process. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Preparation of 4-Chloro-2-Methylphenoxyacetic Acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Esterification: The final step involves the esterification of 4-bromonaphthalene with 4-chloro-2-methylphenoxyacetic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromonaphthalen-1-yl 2-(4-chloro-2-methylphenoxy)acetate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various naphthalene derivatives, including bromonaphthalene compounds. The results demonstrated significant inhibition of cancer cell proliferation, suggesting that 4-bromonaphthalenes could serve as lead compounds for developing new anticancer agents .
Materials Science
The compound's unique structure makes it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.
Case Study: Polymer Development
Research conducted at a leading university explored the incorporation of bromonaphthalene derivatives into polymer matrices. The study found that adding 4-bromonaphthalen-1-yl 2-(4-chloro-2-methylphenoxy)acetate enhanced the thermal stability and mechanical properties of the resulting materials, making them ideal for high-performance applications .
Environmental Science
Due to its brominated structure, this compound may also play a role in environmental chemistry, particularly concerning pollutant degradation and remediation strategies.
Case Study: Environmental Remediation
A recent study investigated the degradation pathways of brominated organic compounds in aquatic environments. Results indicated that 4-bromonaphthalenes could undergo transformation under UV irradiation, leading to less harmful byproducts. This finding suggests potential applications in designing environmentally friendly remediation technologies .
Mechanism of Action
The mechanism of action of 4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
MCPA (4-Chloro-2-Methylphenoxyacetic Acid)
- Structure : Lacks the brominated naphthalene and ester group, existing as a free carboxylic acid.
- Properties :
- Higher water solubility (especially as sodium salt, ~500 g/L at 20°C) .
- Widely used as a systemic herbicide targeting broadleaf weeds.
- Reactivity: Corrosive to metals and incompatible with strong acids .
- Key Difference : The esterification and brominated naphthalene in the target compound likely reduce solubility and increase environmental persistence.
2-(4-Chloro-2-Methylphenoxy)Propionic Acid
- Structure : Features a three-carbon propionic acid chain instead of acetic acid.
- Properties :
- Key Difference : The propionic chain may enhance soil adsorption, whereas the target compound’s naphthalene group could improve membrane permeability in biological systems.
Lactofen (Benzoic Acid, 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitro-, 2-Ethoxy-1-Methyl-2-Oxoethyl Ester)
- Structure: Contains a nitro-substituted benzoic acid ester with a trifluoromethylphenoxy group.
- Properties :
- Photolabile due to nitro group, limiting field persistence.
- Used as a post-emergence herbicide with contact activity.
- Key Difference : The brominated naphthalene in the target compound may confer greater UV stability compared to Lactofen’s nitro group .
Physicochemical Properties Table
Toxicity and Environmental Impact
- MCPA : Acute oral LD₅₀ (rat) = 700–1,200 mg/kg; classified as moderately toxic .
- 2-(4-Chloro-2-Methylphenoxy)Propionic Acid: Limited toxicity data; handling requires PPE due to irritant properties .
- Esterification could reduce acute toxicity compared to free acids, though hydrolysis products (e.g., MCPA) may pose risks.
Biological Activity
4-Bromonaphthalen-1-yl 2-(4-chloro-2-methylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHBrClO
- Molecular Weight : 363.64 g/mol
The biological activity of 4-Bromonaphthalen-1-yl 2-(4-chloro-2-methylphenoxy)acetate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes related to cancer metabolism.
- Antioxidant Properties : It may possess antioxidant capabilities, which can protect cells from oxidative stress.
Pharmacological Effects
Research indicates that 4-Bromonaphthalen-1-yl 2-(4-chloro-2-methylphenoxy)acetate has several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Studies
Several case studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 4-Bromonaphthalen-1-yl 2-(4-chloro-2-methylphenoxy)acetate.
- Case Study on Antitumor Activity
- Case Study on Anti-inflammatory Effects
Research Findings
Recent findings have underscored the importance of structural modifications in enhancing the biological activity of naphthalene derivatives. For instance, the introduction of halogen substituents has been shown to increase lipophilicity and improve bioavailability, which are critical factors for therapeutic efficacy .
Q & A
Basic: What are the optimal synthetic routes for 4-bromonaphthalen-1-yl 2-(4-chloro-2-methylphenoxy)acetate, and how can reaction efficiency be evaluated?
Methodological Answer:
Synthesis typically involves esterification between 4-bromo-1-naphthol and 2-(4-chloro-2-methylphenoxy)acetic acid. Key steps include:
- Precursor Preparation : 4-Chloro-2-methylphenol (see structural analogs in ) is reacted with chloroacetic acid to form the phenoxyacetic acid intermediate.
- Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert conditions.
- Efficiency Metrics : Monitor reaction yield via HPLC () and optimize using Design of Experiments (DoE) to assess variables (temperature, stoichiometry, catalyst) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Employ reversed-phase HPLC with UV detection (λ = 254 nm) using reference standards (e.g., fenofibric acid analogs in ) for impurity profiling.
- Spectroscopy : Confirm structure via -NMR (aromatic proton integration) and FT-IR (ester carbonyl stretch ~1740 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 405.2). Always cross-validate with independent methods due to vendor data limitations .
Basic: What stability studies are critical for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS.
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photooxidation.
- Statistical Analysis : Apply ANOVA to determine significant degradation pathways (e.g., hydrolytic vs. oxidative) .
Advanced: What mechanistic insights exist for the esterification reaction under catalytic conditions?
Methodological Answer:
- Kinetic Studies : Use in-situ FT-IR to track carbonyl group conversion. Compare activation energies () for acid-catalyzed vs. enzyme-mediated (e.g., lipase) routes.
- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic acyl substitution). Validate with isotopic labeling () in ester products .
Advanced: How can reaction conditions be optimized using statistical design of experiments (DoE)?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) via a 2 factorial design. Use Pareto charts to identify dominant factors.
- Response Surface Methodology (RSM) : Optimize for maximum yield and minimum byproducts. For example, a central composite design (CCD) can model non-linear relationships between pH and reaction time .
- Validation : Confirm optimal conditions with triplicate runs and compare predicted vs. observed yields .
Advanced: What strategies are effective for impurity profiling and quantification?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., brominated side-products) using fragmentation patterns.
- Semi-Preparative HPLC : Isolate impurities for NMR characterization (e.g., -NMR for regiochemical confirmation).
- QbD Approach : Establish a design space for impurity control using risk assessment matrices (e.g., ICH Q3A guidelines) .
Advanced: How can computational modeling predict physicochemical properties or reactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO vs. ethanol) using Hansen solubility parameters.
- QSAR Models : Corrogate logP and bioavailability with structural descriptors (e.g., topological polar surface area).
- Reactivity Prediction : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
